2-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine
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Overview
Description
2-[4-(3,4-Dimethylbenzoyl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
The synthesis of 2-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine typically involves a multi-step process. One common method includes the reaction of 3,4-dimethylbenzoyl chloride with piperazine to form the intermediate 4-(3,4-dimethylbenzoyl)piperazine. This intermediate is then reacted with N,N,6-trimethylpyrimidin-4-amine under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Chemical Reactions Analysis
2-[4-(3,4-Dimethylbenzoyl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be modified with different substituents.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
2-[4-(3,4-Dimethylbenzoyl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific receptors or enzymes.
Industry: The compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring in the compound can interact with various biological targets, leading to modulation of their activity. This interaction can result in therapeutic effects, such as inhibition of enzyme activity or blocking of receptor signaling pathways.
Comparison with Similar Compounds
2-[4-(3,4-Dimethylbenzoyl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine can be compared with other piperazine derivatives, such as:
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.
2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: Exhibits antibacterial activity.
1,4-Bis(4-(2,3-dichlorophenyl)piperazin-1-yl)butane dihydrochloride: Used in analytical testing for pharmaceutical impurities.
The uniqueness of this compound lies in its specific structural features and the potential biological activities it exhibits, making it a valuable compound for further research and development.
Properties
CAS No. |
946384-26-5 |
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Molecular Formula |
C20H27N5O |
Molecular Weight |
353.5 g/mol |
IUPAC Name |
[4-[4-(dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl]-(3,4-dimethylphenyl)methanone |
InChI |
InChI=1S/C20H27N5O/c1-14-6-7-17(12-15(14)2)19(26)24-8-10-25(11-9-24)20-21-16(3)13-18(22-20)23(4)5/h6-7,12-13H,8-11H2,1-5H3 |
InChI Key |
CAYUQGLUXJIJMF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=NC(=CC(=N3)N(C)C)C)C |
Origin of Product |
United States |
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